4-Azaspiro[2.4]heptane hemioxalate
Description
4-Azaspiro[2.4]heptane hemioxalate is a spirocyclic compound characterized by a nitrogen-containing bicyclic structure fused at a single carbon atom, forming a unique [2.4]heptane framework. Its hemioxalate salt form enhances stability and solubility, making it a valuable intermediate in medicinal chemistry and agrochemical research. The compound is synthesized via scalable routes, such as the reductive removal of protective groups (e.g., tert-butoxycarbonyl) from precursors like 4-(tert-butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid, followed by oxalic acid salt formation . Key synthetic methodologies emphasize gram-to-kilogram scalability, with yields exceeding 60% in optimized protocols .
Properties
IUPAC Name |
4-azaspiro[2.4]heptane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11N.C2H2O4/c2*1-2-6(3-4-6)7-5-1;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZBNNHPFKABOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)NC1.C1CC2(CC2)NC1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Scalability varies significantly; 4-Azaspiro[2.4]heptane is more amenable to large-scale synthesis than oxygenated analogs .
- Thermal decomposition is a critical issue for oxalate salts, particularly in 2-oxa-6-azaspiro[3.3]heptane derivatives .
Physicochemical Properties
Q & A
Basic Research Question
- NMR : -NMR (500 MHz, DMSO-) resolves cyclopropane protons as distinct doublets at δ 1.2–1.5 ppm, while the hemioxalate protons appear as a singlet at δ 4.3 ppm. -NMR confirms spiro-junction carbons at 28–32 ppm .
- X-ray crystallography : Monoclinic crystal symmetry (space group ) with unit cell parameters provides atomic-level structural validation .
How can researchers resolve contradictions in reported synthetic yields (40–85%) for 4-Azaspiro[2.4]heptane intermediates?
Advanced Research Question
Discrepancies arise from variations in cyclopropane precursor purity (>98% required) and Boc-deprotection methods (TFA vs. HCl). TFA-mediated deprotection at 0°C improves yield by 15% but requires rigorous moisture exclusion. Kinetic studies using HPLC-MS reveal that residual water (>0.1%) during cyclization hydrolyzes intermediates, reducing yields by up to 30% .
What are the challenges in scaling up this compound synthesis for preclinical studies?
Advanced Research Question
Large-scale production (>100 g) faces:
- Exothermicity : Cyclopropane formation releases 120 kJ/mol, necessitating jacketed reactors with precise cooling (−10°C to 0°C) to prevent thermal degradation.
- Purification : Continuous chromatography (C18 silica, 10–15 µm particle size) reduces batch time by 50% but requires optimized eluent gradients (acetonitrile:water, 70:30 to 95:5) .
How do solvent polarity and pH affect the solubility and stability of this compound?
Basic Research Question
The compound exhibits pH-dependent solubility:
- Aqueous buffers : Solubility peaks at pH 3–4 (25 mg/mL) due to oxalate protonation but drops to <5 mg/mL at pH >7 due to precipitation.
- Organic solvents : DMSO (40 mg/mL) and ethanol (15 mg/mL) are optimal for stock solutions. Stability studies (40°C/75% RH) show <5% degradation over 6 months in inert atmospheres .
What molecular mechanisms underpin the biological activity of 4-Azaspiro[2.4]heptane derivatives?
Advanced Research Question
Mechanistic studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) demonstrate high-affinity binding () to serotonin receptors (5-HT). The spirocyclic nitrogen participates in hydrogen bonding with Asp155, while the cyclopropane enhances hydrophobic interactions with Phe339. Mutagenesis studies confirm a 60% reduction in binding upon Phe339Ala substitution .
How can computational methods predict the metabolic stability of this compound?
Advanced Research Question
Machine learning models (e.g., Random Forest, XGBoost) trained on CYP450 oxidation data predict hepatic clearance (CL) with . Key descriptors include topological polar surface area (TPSA <60 Ų) and logP (1.5–2.5). In vitro microsomal assays (human liver microsomes, 1 mg/mL) validate predictions with <15% deviation .
What structural modifications improve the pharmacokinetic profile of 4-Azaspiro[2.4]heptane-based compounds?
Advanced Research Question
- Hydroxyl substitution : 7-Hydroxy analogs show 3-fold higher plasma exposure (AUC) due to glucuronidation resistance.
- Methylation : N-Methyl derivatives reduce renal clearance by 50% via decreased organic cation transporter (OCT2) affinity.
SAR studies highlight a balance between lipophilicity (clogP 1.8–2.2) and hydrogen bond donors (<2) for optimal bioavailability .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory.
- Ventilation : Use fume hoods for synthesis steps involving volatile amines (e.g., TFA).
- Storage : −20°C under argon, with desiccants to prevent hydrolysis. Acute toxicity (LD >2000 mg/kg in rats) classifies it as Category 4 (harmful if swallowed) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
